Difluoro-4-chlorophenylacetaldehyde

Description

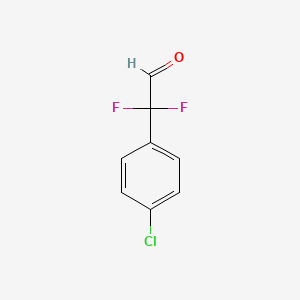

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClF2O |

|---|---|

Molecular Weight |

190.57 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2,2-difluoroacetaldehyde |

InChI |

InChI=1S/C8H5ClF2O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-5H |

InChI Key |

HWPOMOCUUKVVGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Difluoro-4-chlorophenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to Difluoro-4-chlorophenylacetaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary precursors, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis. The introduction of the gem-difluoro group adjacent to the aldehyde functionality can significantly alter the electronic properties and metabolic stability of a molecule, making it a desirable moiety in drug design. This guide will explore the primary synthetic strategies for obtaining this compound, focusing on a two-step approach: the synthesis of the precursor 4-chlorophenylacetaldehyde and its subsequent geminal difluorination.

Synthesis of the Precursor: 4-Chlorophenylacetaldehyde

The synthesis of 4-chlorophenylacetaldehyde can be achieved through several methods, with the oxidation of 4-chlorophenylethanol being a common and effective route. Two widely used oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high yields.[1][2][3][4]

Method 1: Swern Oxidation of 4-Chlorophenylethanol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[2][3][4]

Experimental Protocol:

-

A solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

Dimethyl sulfoxide (2.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of 4-chlorophenylethanol (1 equivalent) in DCM is then added slowly, and the reaction is stirred for 30 minutes.

-

Triethylamine (5 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chlorophenylacetaldehyde.

Method 2: Dess-Martin Periodinane (DMP) Oxidation of 4-Chlorophenylethanol

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, for a selective and mild oxidation of alcohols.[1][5][6]

Experimental Protocol:

-

To a solution of 4-chlorophenylethanol (1 equivalent) in dichloromethane (DCM) at 0 °C, Dess-Martin periodinane (1.2 equivalents) is added.[5]

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The mixture is stirred until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford 4-chlorophenylacetaldehyde.

Geminal Difluorination of 4-Chlorophenylacetaldehyde

The conversion of the aldehyde group in 4-chlorophenylacetaldehyde to a gem-difluoro group is a critical step. This transformation is typically achieved using specialized fluorinating agents. Diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are commonly employed for this purpose.[7][8][9] Sulfur tetrafluoride can also be used, though it requires more specialized handling.[10]

Method 3: Difluorination using Diethylaminosulfur Trifluoride (DAST)

DAST is a widely used reagent for the deoxofluorination of carbonyl compounds.

Experimental Protocol:

-

A solution of 4-chlorophenylacetaldehyde (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the solution.[11]

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours, with progress monitored by TLC.

-

The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with DCM.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, this compound, is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | 2-3 | 85-95 |

| 2 | DMP Oxidation | Dess-Martin Periodinane | Dichloromethane | 0 to RT | 1-2 | 90-98 |

| 3 | Difluorination | Diethylaminosulfur Trifluoride (DAST) | Dichloromethane | -78 to RT | 2-4 | 60-80 |

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic methods described.

Caption: Overall synthetic workflow from 4-chlorophenylethanol.

Caption: Experimental workflow for Swern oxidation.

Caption: Experimental workflow for gem-difluorination with DAST.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the oxidation of 4-chlorophenylethanol followed by geminal difluorination of the resulting aldehyde. The choice of oxidation and fluorination reagents can be tailored based on substrate sensitivity, available equipment, and safety considerations. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important fluorinated building block for applications in drug discovery and materials science.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 8. Deoxofluor - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organic-synthesis.com [organic-synthesis.com]

Difluoro-4-chlorophenylacetaldehyde: A Technical Overview of a Novel Compound

Introduction

Difluoro-4-chlorophenylacetaldehyde is a halogenated aromatic aldehyde. The presence of a difluoromethyl group (CF2) attached to the carbonyl carbon is expected to significantly influence its chemical reactivity and potential biological activity compared to its non-fluorinated counterpart, 4-chlorophenylacetaldehyde. The electron-withdrawing nature of the two fluorine atoms can enhance the electrophilicity of the aldehyde group and affect the stability of reaction intermediates. This guide explores the predicted properties, potential synthesis, and expected reactivity of this compound.

Predicted Physicochemical Properties

While experimental data is unavailable, the following table summarizes the known properties of structurally similar compounds to provide a comparative context.

Table 1: Physicochemical Properties of Analogous Compounds

| Property | 2-(4-chlorophenyl)acetaldehyde | 2-(2-chlorophenyl)acetaldehyde | Difluoroacetaldehyde |

| CAS Number | 4251-65-4[1][2][3][4] | 4251-63-2[5] | 430-69-3[6] |

| Molecular Formula | C₈H₇ClO[2][4] | C₈H₇ClO[5] | C₂H₂F₂O[6] |

| Molecular Weight | 154.59 g/mol [2] | 154.59 g/mol [5] | 80.03 g/mol [6] |

| Appearance | White to light yellow semi-solid[4] | - | - |

| Purity | ≥ 95% (NMR)[4] | - | - |

| Storage Conditions | Store at ≤ -4 °C[4] | - | - |

Potential Synthesis

A plausible synthetic route to this compound can be conceptualized based on modern fluorination and cross-coupling methodologies. One potential pathway involves the palladium-catalyzed α-arylation of a difluoroacetamide derivative, followed by reduction.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-(4-chlorophenyl)-α,α-difluoroacetamide

This step is adapted from a general procedure for the Pd-catalyzed α-arylation of α,α-difluoroacetamides.[7]

-

To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., 2 mol %), a suitable phosphine ligand, and a base.

-

Add the N,N-dialkyl-2,2-difluoro-2-(trimethylsilyl)acetamide and 4-chlorobromobenzene.

-

Add an appropriate anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, followed by extraction with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α-(4-chlorophenyl)-α,α-difluoroacetamide.

Step 2: Reduction to this compound

This step involves the partial reduction of the amide to the corresponding aldehyde.

-

Dissolve the α-(4-chlorophenyl)-α,α-difluoroacetamide in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the reaction mixture.

-

Stir the reaction at low temperature for a specified period, monitoring the conversion of the starting material.

-

Quench the reaction by the slow addition of a suitable reagent (e.g., methanol or Rochelle's salt solution).

-

Allow the mixture to warm to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde, potentially via column chromatography, to obtain this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the aldehyde functional group and the α,α-difluoro-α-aryl moiety.

Reactivity of the Aldehyde Group

The aldehyde group is expected to undergo typical reactions such as:

-

Oxidation: Conversion to the corresponding carboxylic acid (2,2-difluoro-2-(4-chlorophenyl)acetic acid).

-

Reduction: Formation of the corresponding primary alcohol (2,2-difluoro-2-(4-chlorophenyl)ethanol).

-

Nucleophilic Addition: Reactions with various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanide) at the carbonyl carbon. The geminal fluorine atoms are expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.

-

Reductive Amination: Conversion to the corresponding amine in the presence of ammonia or a primary/secondary amine and a reducing agent.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Influence of the Difluoromethyl Group

The α,α-difluoromethyl group is a key structural feature.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Therefore, the difluoromethyl group at the benzylic position is expected to be more resistant to metabolic oxidation compared to a methylene or methyl group. This is a desirable property in drug design.[7]

-

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of the aldehydic proton and the overall electronic properties of the molecule.

Logical Relationship of Reactivity

Caption: Predicted chemical transformations of this compound.

Potential Applications in Drug Discovery

Molecules containing an α,α-difluorobenzyl unit are of significant interest in medicinal chemistry. The introduction of gem-difluoro groups at a metabolically labile benzylic position can enhance the metabolic stability of drug candidates.[7] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic profiles.

Conclusion

While direct experimental data for this compound remains elusive, this technical guide provides a comprehensive theoretical framework for its properties, synthesis, and reactivity. The unique combination of a reactive aldehyde and a metabolically robust difluoromethyl group makes this compound a potentially valuable, yet underexplored, building block for the pharmaceutical and agrochemical industries. Further research is warranted to synthesize this compound and characterize its properties to unlock its full potential.

References

- 1. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]

- 2. CAS 4251-65-4 | (4-Chlorophenyl)acetaldehyde - Synblock [synblock.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(2-Chlorophenyl)acetaldehyde | C8H7ClO | CID 11378624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Difluoroacetaldehyde | C2H2F2O | CID 9942119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide on Difluoro-4-chlorophenylacetaldehyde and Related Compounds

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment: The Challenge of Identifying Difluoro-4-chlorophenylacetaldehyde

A thorough search for "this compound" reveals that this specific chemical entity, along with its various isomers (e.g., 2,3-difluoro-, 2,5-difluoro-, 2,6-difluoro-, 3,5-difluoro-4-chlorophenylacetaldehyde), is not readily documented in public chemical databases. Consequently, a specific CAS number for this compound cannot be provided at this time, and there is a lack of published data regarding its synthesis, properties, and biological activity. The ambiguity in the nomenclature, specifically the undefined positions of the two fluorine atoms on the phenyl ring, further complicates its identification.

This guide will, therefore, focus on closely related and more extensively characterized compounds to provide valuable context and methodologies that may be applicable to the synthesis and study of the requested, likely novel, compound. We will primarily discuss 2-(4-chloro-3-fluorophenyl)acetaldehyde , a monofluorinated analog, and the parent compound, (4-Chlorophenyl)acetaldehyde .

Section 1: 2-(4-chloro-3-fluorophenyl)acetaldehyde

This compound represents the closest structural analog to the requested molecule for which public data is available.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for 2-(4-chloro-3-fluorophenyl)acetaldehyde is presented below.

| Property | Value | Reference |

| CAS Number | 205880-74-6 | [1] |

| Molecular Formula | C₈H₆OFCl | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Purity | 95% | [1] |

| SMILES | O=CCc1cc(F)c(Cl)cc1 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(4-chloro-3-fluorophenyl)acetaldehyde is not available in the searched literature, a general approach can be inferred from the synthesis of similar phenylacetaldehydes. A common route involves the oxidation of the corresponding phenethyl alcohol.

Hypothetical Synthesis Workflow

Below is a conceptual workflow for the synthesis of a substituted phenylacetaldehyde, which could be adapted for the target molecule.

Section 2: (4-Chlorophenyl)acetaldehyde - The Parent Compound

(4-Chlorophenyl)acetaldehyde serves as a foundational compound, and its properties and reactivity are well-documented. It is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 4251-65-4 | [2][3][4][5][6][7][][9] |

| Molecular Formula | C₈H₇ClO | [2][3][6][7] |

| Molecular Weight | 154.6 g/mol | [2][5][7] |

| Appearance | White to light yellow semi-solid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage | Store at ≤ -4 °C | [2] |

| Density | 1.175 g/cm³ | [] |

Applications in Research and Development

(4-Chlorophenyl)acetaldehyde is a valuable building block in organic synthesis with several key applications:

-

Pharmaceutical Development : It is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

-

Agrochemicals : The compound is used in the development of more effective pesticides.[2]

-

Aromatic Compound Synthesis : It plays a role in the production of fragrances and flavorings.[2]

-

Organic Chemistry Research : It serves as a key reagent for exploring new chemical reactions and developing novel materials.[2]

Logical Relationship of Phenylacetaldehyde Derivatives

The following diagram illustrates the structural relationship between the parent compound and its fluorinated derivatives.

Section 3: Potential Biological Significance and Signaling Pathways

While no direct biological activity or signaling pathway information is available for "this compound," the introduction of fluorine atoms into aromatic scaffolds is a common strategy in medicinal chemistry to modulate the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. For instance, fluorinated building blocks are crucial in the synthesis of antifungal medications.[10] It is plausible that a this compound could serve as a precursor to novel therapeutic agents.

Conclusion

The compound "this compound" appears to be a novel chemical entity with no readily available CAS number or published technical data. However, by examining related compounds such as 2-(4-chloro-3-fluorophenyl)acetaldehyde and the parent compound (4-Chlorophenyl)acetaldehyde, we can infer potential synthetic routes and applications. The information provided in this guide on these analogs offers a solid foundation for researchers and drug development professionals interested in the synthesis and investigation of this and other new fluorinated phenylacetaldehydes. Further research is required to synthesize and characterize "this compound" to determine its specific properties and potential applications.

References

- 1. aldlab-chemicals_2-(4-chloro-3-fluorophenyl)acetaldehyde [aldlab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. (4-Chlorophenyl)acetaldehyde | 4251-65-4 [sigmaaldrich.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. labsolu.ca [labsolu.ca]

- 9. appchemical.com [appchemical.com]

- 10. ossila.com [ossila.com]

Technical Guide: Physicochemical Properties and Synthesis of 2-(4-Chlorophenyl)acetaldehyde

Disclaimer: Initial searches for "Difluoro-4-chlorophenylacetaldehyde" did not yield information on a compound with this specific name. This suggests that it is not a commonly synthesized or commercially available molecule. This guide will focus on the closely related and well-documented compound, 2-(4-chlorophenyl)acetaldehyde .

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 2-(4-chlorophenyl)acetaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

2-(4-chlorophenyl)acetaldehyde is an organic compound featuring a phenyl ring substituted with a chlorine atom at the para (4) position, which is, in turn, attached to an acetaldehyde moiety. This structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Quantitative Physicochemical Data

The key physicochemical properties of 2-(4-chlorophenyl)acetaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| CAS Number | 4251-65-4 | [1] |

| Appearance | Colorless to light yellow liquid/semi-solid | - |

| Boiling Point | 235.8 °C at 760 mmHg | - |

| Density | 1.175 g/cm³ | - |

| Flash Point | 106.3 °C | - |

| Refractive Index | 1.534 | - |

| Solubility | Soluble in organic solvents, limited solubility in water. | - |

Experimental Protocols: Synthesis of 2-(4-Chlorophenyl)acetaldehyde

While various methods exist for the synthesis of phenylacetaldehydes, a common and effective approach involves the isomerization of the corresponding styrene oxide.[2] The following protocol is a representative method for the synthesis of 2-(4-chlorophenyl)acetaldehyde from 4-chlorostyrene oxide.

Synthesis via Isomerization of 4-Chlorostyrene Oxide

Objective: To synthesize 2-(4-chlorophenyl)acetaldehyde through the acid-catalyzed isomerization of 4-chlorostyrene oxide.

Materials:

-

4-Chlorostyrene oxide

-

Anhydrous diethyl ether or toluene

-

Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂)) or a solid acid catalyst (e.g., acidic silica gel)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chlorostyrene oxide in anhydrous diethyl ether (or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add the Lewis acid catalyst (e.g., a few drops of BF₃·OEt₂) to the stirred solution. If using a solid acid catalyst, it would be added to the flask prior to the solvent and epoxide.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material (4-chlorostyrene oxide) is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-chlorophenyl)acetaldehyde.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-chlorophenyl)acetaldehyde as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of 2-(4-chlorophenyl)acetaldehyde.

References

Spectroscopic Characterization of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. In the absence of empirical data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established spectroscopic principles. Detailed experimental protocols for obtaining and analyzing this data are provided for researchers in organic synthesis and drug development. This guide serves as a foundational resource for the characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the substituent groups.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehydic carbon (-CHO) |

| ~138 | Aromatic carbon (C-Cl) |

| ~130 | Aromatic carbons (CH) |

| ~129 | Aromatic carbons (CH) |

| ~115 (t) | Difluorinated carbon (-CF₂-) |

Table 3: Predicted ¹⁹F NMR Data Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -100 to -120 | Doublet (d) | Two fluorine atoms (-CF₂-) |

Predicted Infrared (IR) Data

Table 4: Predicted IR Absorption Bands Sample Preparation: Thin solid film or KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-2800 | Medium | C-H stretch (aldehyde) |

| ~1740 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1200-1000 | Strong | C-F stretch |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

| ~750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragments Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| [M]+• | Molecular ion |

| [M-CHO]+ | Loss of the formyl radical |

| [C₇H₄ClF₂]+ | Fragment corresponding to the difluoro-chlorophenylmethyl cation |

| [C₆H₄Cl]+ | Chlorophenyl cation |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

-

If the sample contains particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and adjust its position.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, observing the lock signal.

-

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum. An internal or external reference standard may be used.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[3]

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[3]

-

If necessary, filter the solution to remove any particulate matter.[3]

-

-

Data Acquisition (using Electron Ionization - EI) :

-

Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph inlet.

-

The molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[4]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[4]

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound like 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Solubility of Difluoro-4-chlorophenylacetaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Difluoro-4-chlorophenylacetaldehyde, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes detailed methodologies for solubility assessment, a structured table for data presentation, and a visual workflow to guide the experimental process. This guide is intended to equip researchers with the necessary protocols to generate reliable and comparable solubility data, a critical parameter in process chemistry, formulation development, and pharmacokinetic studies.

Introduction

This compound is a halogenated aromatic aldehyde. The presence of the difluoro-group and the chloro-substituent on the phenyl ring significantly influences its physicochemical properties, including its solubility in various organic solvents. Solubility is a fundamental characteristic that impacts reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. A thorough understanding of a compound's solubility profile is therefore essential for its successful application in research and development.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly accessible literature. To facilitate the systematic collection and comparison of such data, the following table structure is proposed for researchers generating this information.

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis | ||

| e.g., Toluene | e.g., 25 | e.g., NMR | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | ||

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., UV-Vis | ||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., NMR |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the available equipment and the desired accuracy.

General Principle: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2] this compound, with its polar aldehyde group and relatively non-polar halogenated phenyl ring, is expected to exhibit solubility in a range of organic solvents.

Method 1: Gravimetric Analysis of Saturated Solutions

This is a classical and straightforward method for determining solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.[3]

-

Ensure there is undissolved solid material present to confirm saturation.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3] The time to reach equilibrium may vary and should be determined empirically.[3]

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus its initial weight.

-

Solubility (in g/L) is calculated by dividing the mass of the solute by the volume of the supernatant collected.

-

Method 2: Spectroscopic or Chromatographic Analysis

These methods are often faster and require smaller amounts of material.[4]

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Analyze these standards using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

-

Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration to generate a calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in Method 1 (steps 1 and 2).

-

Dilute a known volume of the clear supernatant with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocols for both gravimetric and instrumental analysis, along with the structured data presentation table and the visualized workflow, offer a comprehensive approach to systematically characterizing the solubility of this compound. Accurate solubility data is indispensable for the advancement of research and development projects involving this compound.

References

"reactivity of the aldehyde group in Difluoro-4-chlorophenylacetaldehyde"

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

Disclaimer: Direct experimental data for 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is limited in publicly available literature. The following guide is a comprehensive analysis of its expected reactivity based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction

2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms on the alpha-carbon and a chlorine atom on the phenyl ring. The reactivity of the aldehyde group is significantly influenced by the strong electron-withdrawing effects of these halogen substituents. This guide explores the anticipated chemical behavior of this compound, focusing on the reactivity of its aldehyde functional group.

The carbonyl carbon in an aldehyde is electrophilic. In 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde, the two alpha-fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density from the alpha-carbon and, consequently, from the carbonyl carbon. This effect is expected to make the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to non-fluorinated aldehydes.[1] The 4-chlorophenyl group also contributes a moderate electron-withdrawing effect.

Plausible Synthesis

A potential synthetic route to 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde could involve the oxidation of the corresponding primary alcohol, 2,2-difluoro-2-(4-chlorophenyl)ethanol. This alcohol precursor could be synthesized through various methods, including the reduction of a corresponding ester or the reaction of a Grignard reagent with a suitable electrophile.

Caption: Plausible synthetic route to the target compound.

Reactivity of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon in 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde dictates its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[2][3] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.[4][5] Due to the electronic effects of the fluorine and chlorine atoms, these reactions are expected to be more facile than with unsubstituted phenylacetaldehyde.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Specific Reactions

-

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 2,2-difluoro-2-(4-chlorophenyl)ethanol. Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation.[6]

-

Oxidation to Carboxylic Acid: Oxidation of the aldehyde group will yield 2,2-difluoro-2-(4-chlorophenyl)acetic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.[7]

-

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[8][9][10] Reaction with a phosphorus ylide (Wittig reagent) will replace the carbonyl oxygen with a carbon-carbon double bond.[11]

-

Crossed Aldol Reaction: Since 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde lacks alpha-hydrogens, it cannot form an enolate and act as a nucleophile in an aldol reaction.[12][13] However, it can serve as an excellent electrophilic acceptor in a crossed aldol reaction with another enolizable aldehyde or ketone.[14][15]

Quantitative Data (from Analogous Compounds)

The following tables present representative data from reactions of structurally similar aldehydes to provide an estimate of expected outcomes.

Table 1: Representative Yields for Wittig Reactions of Aromatic Aldehydes

| Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |

| Benzaldehyde | Ph₃P=CH₂ | Styrene | >90 | [11] |

| 4-Chlorobenzaldehyde | Ph₃P=CHCO₂Et | Ethyl 3-(4-chlorophenyl)acrylate | 85-95 | General Literature |

| 4-Nitrobenzaldehyde | Ph₃P=CHPh | 4-Nitrostilbene | ~90 | General Literature |

Table 2: Spectroscopic Data for a Structurally Similar Compound: (4-Chlorophenyl)acetaldehyde

| Data Type | Value |

| ¹H NMR (CDCl₃) | δ 9.7 (s, 1H, CHO), 7.3 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 3.7 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ 199.0 (CHO), 135.0, 131.0, 130.0, 129.0 (Ar-C), 50.0 (CH₂) |

| IR (neat) | 1725 cm⁻¹ (C=O stretch) |

Experimental Protocols

General Protocol for Reduction with Sodium Borohydride

-

Dissolve 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

General Protocol for a Wittig Reaction

Caption: A typical experimental workflow for a Wittig reaction.

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the ylide.

-

Add a strong base (e.g., n-butyllithium) dropwise to form the ylide (indicated by a color change).

-

Stir the ylide solution for 30-60 minutes.

-

Add a solution of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the resulting alkene by column chromatography.

Conclusion

The aldehyde group in 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is anticipated to be highly reactive towards nucleophiles due to the strong electron-withdrawing nature of the α,α-difluoro and 4-chlorophenyl substituents. This enhanced reactivity makes it a valuable intermediate for the synthesis of a variety of organic compounds through reactions such as nucleophilic addition, reduction, oxidation, the Wittig reaction, and crossed aldol condensations. The provided protocols and data from analogous compounds serve as a robust framework for researchers and drug development professionals working with this or similar fluorinated aldehydes.

References

- 1. brainkart.com [brainkart.com]

- 2. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. fiveable.me [fiveable.me]

- 4. Ch17: Nucleophilic Addition [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. jackwestin.com [jackwestin.com]

"potential applications of Difluoro-4-chlorophenylacetaldehyde in medicinal chemistry"

Despite the significant interest in fluorinated and chlorinated compounds within drug discovery, a comprehensive review of scientific literature reveals a notable absence of research on the specific molecule, Difluoro-4-chlorophenylacetaldehyde. While the individual chemical motifs present in this compound are of considerable importance in medicinal chemistry, their unique combination in this particular acetaldehyde derivative remains unexplored in published studies.

The strategic incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability, and enhance binding affinity.[1] Similarly, chlorine is a common substituent in many FDA-approved drugs, contributing to improved efficacy and pharmacokinetic profiles.[2] The phenyl and acetaldehyde functionalities also represent common scaffolds and reactive intermediates in the synthesis of a wide array of biologically active molecules.

However, a targeted search for "this compound" across multiple chemical and biomedical databases yielded no specific data regarding its synthesis, biological activity, or potential therapeutic applications. This indicates that the compound is likely not a commercially available building block and has not been the subject of dedicated research programs in medicinal chemistry.

The lack of available information prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on biological activity (e.g., IC50 values), detailed experimental protocols for synthesis and assays, and established signaling pathway interactions, are contingent on published research.

While one could speculate on the potential applications of this compound based on the known properties of its constituent parts, such a discussion would be purely theoretical and lack the empirical evidence necessary for a scientific whitepaper. For instance, it could hypothetically serve as a precursor for novel anti-inflammatory or anti-cancer agents, but without experimental validation, this remains conjecture.

Therefore, for researchers, scientists, and drug development professionals interested in this specific molecule, the path forward would necessitate foundational research. This would involve developing a novel synthetic route to produce this compound and subsequently screening it for various biological activities. Such a research program would be breaking new ground in the exploration of halogenated phenylacetaldehydes for medicinal chemistry.

References

Literature Review: Synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The gem-difluoroalkyl group, in particular, is a valuable pharmacophore. The synthesis of α,α-difluoroaldehydes, however, can be challenging. This guide focuses on the most promising synthetic approach: the direct deoxofluorination of the corresponding aldehyde precursor, 4-chlorophenylacetaldehyde.

Proposed Synthetic Pathway

The most direct and feasible route for the synthesis of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is the geminal difluorination of 4-chlorophenylacetaldehyde. This transformation can be effectively achieved using modern nucleophilic fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Caption: Proposed synthetic route to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following general procedure for the geminal difluorination of aldehydes using DAST or Deoxo-Fluor can be adapted.[1][2] It is crucial to perform these reactions under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

General Protocol for Geminal Difluorination using DAST

Materials:

-

4-Chlorophenylacetaldehyde

-

(Diethylamino)sulfur trifluoride (DAST)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

A solution of 4-chlorophenylacetaldehyde (1.0 eq.) in anhydrous dichloromethane is prepared in a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

(Diethylamino)sulfur trifluoride (DAST) (1.2-1.5 eq.) is added dropwise to the cooled solution via a syringe or dropping funnel.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) and then allowed to slowly warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize any remaining DAST and acidic byproducts.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is then purified by column chromatography on silica gel.

Considerations for using Deoxo-Fluor

Deoxo-Fluor is a more thermally stable alternative to DAST and can often provide better yields.[1] The general procedure is similar, though reaction temperatures may vary, and it is often used in slight excess (1.5-3.0 eq.).[1]

Safety Precautions: DAST and Deoxo-Fluor are moisture-sensitive and can release corrosive hydrogen fluoride (HF) upon contact with water. These reagents should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should not be heated above 80-90 °C as these reagents can decompose exothermically.[1]

Data Presentation

Quantitative data for the synthesis of the target molecule is not available in the literature. However, based on analogous reactions, the following table presents expected outcomes.

| Parameter | Expected Value | Notes |

| Yield | 60-85% | Yields can vary depending on the specific reaction conditions and the purity of the starting material. Deoxo-Fluor may provide higher yields than DAST. |

| Purity | >95% | After purification by column chromatography. |

| ¹H NMR | Aldehydic proton (CHO) expected as a triplet around 9.5-10.0 ppm due to coupling with the two fluorine atoms. Aromatic protons will appear in the range of 7.3-7.6 ppm. The benzylic proton will be absent. | The exact chemical shifts will need to be determined experimentally. |

| ¹⁹F NMR | A single signal is expected for the two equivalent fluorine atoms, likely appearing as a doublet due to coupling with the aldehydic proton. | The chemical shift will be characteristic of a gem-difluoro group adjacent to an aromatic ring. |

| ¹³C NMR | The difluorinated carbon (CF₂) is expected to appear as a triplet in the range of 110-120 ppm. The carbonyl carbon (CHO) will also show coupling to the fluorine atoms. | |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₅ClF₂O). |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Caption: Workflow for the synthesis and characterization process.

Conclusion

The synthesis of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde is a feasible objective for researchers in drug development and medicinal chemistry. By adapting established protocols for the geminal difluorination of aldehydes using reagents like DAST or Deoxo-Fluor, this target molecule can be obtained in good yields and high purity. Careful adherence to anhydrous and inert reaction conditions, along with strict safety precautions, are paramount for a successful and safe synthesis. The spectroscopic data for the final product should be thoroughly analyzed to confirm its identity and purity. This guide provides a solid foundation for the development of a detailed and optimized synthetic procedure.

References

A Technical Guide to Sourcing and Synthesizing 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and synthesis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and drug discovery. Due to its limited commercial availability as a catalog item, this guide provides a comprehensive overview of sourcing strategies, including custom synthesis and procurement of key starting materials, alongside relevant synthetic methodologies and analytical techniques.

Commercial Availability

Direct commercial suppliers of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde as a stock chemical are not readily identifiable. The compound is typically available through custom synthesis services provided by companies specializing in fluorine chemistry.

However, a key precursor, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid , is commercially available from several suppliers. This suggests that the most common route to obtaining the target aldehyde is through the reduction of this carboxylic acid derivative.

Commercial Suppliers of the Precursor: 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

A number of chemical suppliers offer the key precursor, 2-(4-chlorophenyl)-2,2-difluoroacetic acid (CAS No. 475301-73-6). Researchers can procure this starting material from the following vendors, among others:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Inquire for details |

| Apollo Scientific | 95% (stabilized with Citric acid) | 100mg, 250mg, 1g, 5g |

| Ambeed, Inc. | 95% | 100mg, 250mg, 1g, 5g |

| Manchester Organics | Inquire for details | 2g in stock |

| ChemScene | Inquire for details | Inquire for details |

Custom Synthesis Specialists

For researchers requiring the target aldehyde directly, several companies specialize in the custom synthesis of fluorinated compounds and can be contracted to perform the necessary chemical transformations. These companies possess the expertise and infrastructure for handling challenging fluorination and reduction reactions.

-

BOC Sciences: Offers specialized fluorine chemistry services, including custom synthesis from milligram to kilogram scales.

-

Aceschem Inc.: Provides custom synthesis of complex chemicals, with expertise in fluorination at all stages of a synthetic pathway.

-

MolecuNav: Offers a flexible and responsive custom synthesis service for fluorinated compounds and precursors.

-

UORSY: Specializes in chemical synthesis and has experience with various fluorinating agents.

-

Life Chemicals: A contract research organization (CRO) with over 30 years of experience in custom synthesis for drug discovery.

-

Gujarat Fluorochemicals Limited (GFL): An Indian company with extensive expertise in fluorine chemistry, catering to pharmaceutical and agrochemical industries.[1]

-

F2 Chemicals Ltd: Utilizes elemental fluorine for the manufacture of a wide range of fluorinated compounds.[2]

-

Other notable companies in the fluorochemical sector include: 3M, Arkema, Daikin Industries, Ltd., and Solvay.[3]

Synthetic Pathway: From Carboxylic Acid to Aldehyde

The most direct synthetic route to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde involves the reduction of the corresponding carboxylic acid or its activated derivatives. Below is a generalized workflow and a discussion of potential experimental protocols.

Synthetic Workflow

The transformation from 2-(4-chlorophenyl)-2,2-difluoroacetic acid to 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde can be conceptualized in the following workflow:

References

Technical Guide: Stability and Storage of Difluoro-4-chlorophenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable absence of publicly available, specific stability and storage data for Difluoro-4-chlorophenylacetaldehyde. This guide is therefore based on the general chemical properties of aromatic aldehydes, information on related analogs such as phenylacetaldehyde and (4-chlorophenyl)acetaldehyde, and established principles of chemical stability testing. The experimental protocols provided are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a halogenated aromatic aldehyde of interest in organic synthesis and potentially in the development of pharmaceuticals and agrochemicals. The aldehyde functional group is inherently reactive and susceptible to degradation, making a thorough understanding of its stability profile crucial for ensuring the integrity and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures.

Aldehydes are generally prone to several degradation pathways, including oxidation to carboxylic acids and polymerization.[1] The introduction of fluorine atoms can significantly alter the electronic properties and, consequently, the stability and reactivity of a molecule.[2] However, without specific data, the precise effects on this compound remain to be experimentally determined.

General Stability and Recommended Storage Conditions

Based on the general properties of aldehydes and information from suppliers of structurally similar compounds, the following storage conditions are recommended to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -20°C (Freezer) | To slow down the rates of potential degradation reactions such as oxidation and polymerization. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group to the corresponding carboxylic acid. |

| Light | Amber vial or protection from light | To prevent light-induced degradation. |

| Container | Tightly sealed, appropriate material | To prevent exposure to moisture and air, and to avoid reaction with the container material. |

Potential Degradation Pathways

The primary degradation pathways for this compound are likely to be similar to those of other aromatic aldehydes.

-

Oxidation: The aldehyde group is susceptible to oxidation to form 2,2-difluoro-2-(4-chlorophenyl)acetic acid, especially in the presence of air (oxygen).

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, which may be acid or base-catalyzed. This can lead to the formation of oligomeric or polymeric impurities.

-

Strecker Degradation: In the presence of amino acids, Strecker-type degradation could occur, though this is more relevant in complex mixtures than for the pure compound in storage.[3]

The presence of two fluorine atoms on the alpha-carbon may influence the rate and mechanism of these degradation pathways due to their strong electron-withdrawing effects.

Proposed Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[4][5][6] A typical forced degradation study involves exposing the compound to stress conditions more severe than those it would experience during normal handling and storage.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the sample to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Solution exposed to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours) for analysis.

-

Neutralization: For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using a stability-indicating analytical method, such as the HPLC method described below.

Below is a graphical representation of the proposed workflow for the forced degradation study.

Proposed Methodology for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.[7][8]

Method Development Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution: Develop a gradient elution to ensure separation of polar and non-polar compounds. A starting point could be:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan for the UV maximum of this compound (a starting point could be 254 nm).

-

Injection Volume: 10 µL.

-

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.

The logical flow for developing and validating a stability-indicating HPLC method is depicted below.

Conclusion

References

- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. pharmtech.com [pharmtech.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. scispace.com [scispace.com]

A Theoretical and Spectroscopic Analysis of 2,2-Difluoro-2-(4-chlorophenyl)acetaldehyde: A Computational Approach

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive theoretical and spectroscopic investigation of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. Due to the limited availability of published experimental data on this specific compound, this document presents a robust, hypothetical framework for its analysis using computational chemistry methods, specifically Density Functional Theory (DFT). The methodologies, expected data, and analytical workflows detailed herein provide a blueprint for researchers seeking to characterize novel phenylacetaldehyde derivatives. This guide covers optimized molecular geometry, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and predicted spectroscopic signatures (FT-IR, UV-Vis). Standard experimental protocols for synthesis and characterization are also proposed to complement the theoretical findings.

Introduction

Phenylacetaldehyde derivatives are significant structural motifs in organic chemistry and drug discovery, often serving as precursors for more complex molecules. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. This guide focuses on a hypothetical study of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde, a compound for which detailed theoretical characterization offers a predictive understanding of its structure, reactivity, and spectroscopic properties prior to or in conjunction with experimental synthesis.

This document employs Density Functional Theory (DFT), a powerful quantum chemical method, to model the molecule's properties. The B3LYP functional combined with the 6-311++G(d,p) basis set is proposed for all calculations, as it provides a reliable balance between accuracy and computational cost for organic molecules.

Computational Methodology Workflow

A systematic computational approach is essential for a thorough theoretical investigation. The workflow begins with the initial drawing of the molecule, followed by geometry optimization to find the most stable conformation. Subsequent calculations build upon this optimized structure to elucidate its electronic and vibrational properties.

Caption: Computational workflow for theoretical analysis.

Predicted Molecular Geometry

The initial step involves optimizing the molecular geometry to locate the global minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional structure. The table below presents exemplary, predicted data for the key geometric parameters of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Table 1: Predicted Geometrical Parameters (Exemplary Data)

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|---|

| Bond Lengths | ||||

| C1-C2 | 1.52 | |||

| C1-H1 | 1.10 | |||

| C1=O1 | 1.21 | |||

| C2-C3 | 1.53 | |||

| C2-F1 | 1.38 | |||

| C2-F2 | 1.38 | |||

| C5-Cl1 | 1.75 | |||

| Bond Angles | ||||

| O1=C1-C2 | 123.5 | |||

| H1-C1-C2 | 116.0 | |||

| F1-C2-F2 | 106.5 | |||

| C1-C2-C3 | 112.0 | |||

| Dihedral Angles | ||||

| O1=C1-C2-C3 | 135.0 |

| | H1-C1-C2-C3 | | | -45.0 |

Vibrational and Spectroscopic Analysis

Frequency calculations are performed to predict the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. No imaginary frequencies should be present for a true energy minimum. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption.

Table 2: Predicted Vibrational Frequencies and Electronic Transitions (Exemplary Data)

| Analysis Type | Mode / Transition | Predicted Wavenumber (cm⁻¹) | Predicted Wavelength (nm) |

|---|---|---|---|

| FT-IR | C-H (aldehyde) stretch | 2850 | |

| C=O (aldehyde) stretch | 1745 | ||

| C=C (aromatic) stretch | 1590, 1485 | ||

| C-F stretch | 1100, 1050 | ||

| C-Cl stretch | 750 | ||

| UV-Vis | n → π* | 295 |

| | π → π* | | 240 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Caption: Frontier Molecular Orbital energy diagram.

Table 3: Predicted Electronic Properties (Exemplary Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.5 Debye |

| Electron Affinity | 1.4 eV |

| Ionization Potential | 6.7 eV |

Proposed Experimental Protocols

To validate the theoretical predictions, experimental synthesis and characterization are necessary. The following outlines a standard, plausible workflow for producing and analyzing 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde.

Synthesis Protocol

A potential synthetic route could involve the fluorination of a suitable precursor, such as 2-hydroxy-2-(4-chlorophenyl)acetaldehyde, using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Detailed Steps:

-

Dissolve the starting material (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST (2.2 equivalents) dropwise to the solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final compound.

Characterization Workflow

The purified product would be characterized using standard spectroscopic techniques to confirm its structure and purity, allowing for direct comparison with the computationally predicted data.

Caption: Experimental characterization workflow.

Conclusion

This technical guide presents a hypothetical but methodologically sound framework for the theoretical and experimental investigation of 2,2-difluoro-2-(4-chlorophenyl)acetaldehyde. The computational workflow, from geometry optimization to spectroscopic prediction, provides a comprehensive in-silico characterization. The predicted data tables offer benchmarks for molecular geometry, vibrational frequencies, and electronic properties. Finally, the proposed synthesis and characterization protocols outline a clear path for experimental validation. This integrated approach of combining theoretical predictions with experimental verification is crucial in modern chemical research and drug development for accelerating the discovery and characterization of novel molecules.

Navigating the Toxicological Landscape of Novel Compounds: A Case Study on Difluoro-4-chlorophenylacetaldehyde

Disclaimer: No specific toxicological or safety data for Difluoro-4-chlorophenylacetaldehyde is publicly available at the time of this report. The following is a technical guide outlining the standard procedures and methodologies that would be employed to assess the toxicology and safety of a novel chemical entity such as this. Information on structurally similar compounds is provided for illustrative purposes only and should not be considered representative of the toxicological profile of this compound.

Introduction to the Toxicological Assessment of New Chemical Entities (NCEs)

The introduction of any new chemical entity (NCE) into research and development pipelines, particularly for pharmaceutical applications, necessitates a rigorous evaluation of its potential toxicity. This process is crucial for ensuring the safety of researchers handling the compound and for predicting potential adverse effects in future applications. The toxicological assessment of an NCE like this compound would follow a tiered approach, beginning with computational and in vitro studies and progressing to more complex in vivo models as required. This systematic evaluation is guided by international regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).

Standard Toxicological Evaluation Workflow

The safety evaluation of a novel compound is a multi-faceted process designed to identify potential hazards and characterize the dose-response relationship. This typically involves a battery of tests to assess different aspects of toxicity.

In Silico and In Vitro Assessment

Initial screening of an NCE often begins with computational (in silico) models to predict its potential toxicity based on its chemical structure. This is followed by a series of in vitro (cell-based) assays to investigate specific toxicological endpoints. These early-stage assessments are cost-effective and align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

In Vivo Studies

Should in vitro studies indicate potential for significant toxicity, or as part of a comprehensive safety evaluation for regulatory submission, in vivo studies in animal models may be conducted. These studies are designed to understand the compound's effects on a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) profile and its potential to cause systemic toxicity.

A hypothetical workflow for the toxicological evaluation of a new chemical entity is depicted below.

Summary of Toxicological Data for this compound

As no specific data is available for this compound, the following table serves as a template for how such information would be presented.

| Toxicological Endpoint | Test Method | Species/System | Result |

| Acute Toxicity | |||

| Oral LD50 | OECD 420/423/425 | Rat/Mouse | No data available |

| Dermal LD50 | OECD 402 | Rat/Rabbit | No data available |

| Inhalation LC50 | OECD 403 | Rat | No data available |

| Irritation/Corrosion | |||

| Skin Irritation | OECD 404 | Rabbit | No data available |

| Eye Irritation | OECD 405 | Rabbit | No data available |

| Sensitization | |||

| Skin Sensitization | OECD 429 (LLNA) | Mouse | No data available |

| Genotoxicity | |||

| Bacterial Reverse Mutation (Ames) | OECD 471 | S. typhimurium | No data available |

| In Vitro Micronucleus | OECD 487 | Mammalian cells | No data available |

| Repeated Dose Toxicity | |||

| 28-day Oral Study (NOAEL) | OECD 407 | Rat | No data available |

| 90-day Oral Study (NOAEL) | OECD 408 | Rat | No data available |

Insights from Structurally Similar Compounds